molecular formula C9H12IN3O B13697690 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B13697690
M. Wt: 305.12 g/mol
InChI Key: CTKGFAPWBOOAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one (CAS: 2158527-43-4) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-iodopyrazole moiety via an ethyl linker. Its molecular formula is C₉H₁₁IN₃O, with a molecular weight of 289.11 g/mol. This compound is commercially available for research purposes, with synthesis routes likely involving alkylation of pyrrolidin-2-one precursors with 4-iodopyrazole derivatives .

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H12IN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2

InChI Key

CTKGFAPWBOOAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the nucleophilic substitution reaction between pyrrolidin-2-one derivatives and a suitably functionalized 4-iodopyrazole precursor. The key step is the formation of a carbon-nitrogen bond linking the pyrazole nitrogen to the ethyl chain attached to the pyrrolidinone ring.

Synthetic Route Details

  • Starting Materials:

    • Pyrrolidin-2-one (2-pyrrolidinone), a lactam ring compound.
    • 4-Iodopyrazole or its functionalized derivatives (e.g., 4-iodopyrazol-1-yl-ethyl halides).
  • Typical Reaction:

    • Alkylation of pyrrolidin-2-one nitrogen with a 2-bromoethyl or 2-chloroethyl derivative of 4-iodopyrazole.
    • This reaction is commonly carried out under basic conditions to deprotonate the lactam nitrogen, enhancing its nucleophilicity.
    • Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often used to facilitate the reaction.
    • Heating may be applied to drive the reaction to completion.
  • Reaction Scheme:

    $$
    \text{Pyrrolidin-2-one} + \text{4-iodopyrazol-1-yl-ethyl halide} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one}
    $$

  • Purification:

    • The crude product is purified by standard methods such as column chromatography or recrystallization.
    • Yields vary depending on reaction conditions but typically range from moderate to high (50–90%).

Alternative Synthetic Approaches

  • From Pyrazole and Pyrrolidinone Precursors:

    • In some protocols, the pyrazole ring is constructed after the linkage to the pyrrolidinone moiety, but this is less common for iodinated pyrazoles due to the sensitivity of the iodine substituent.
  • Cross-Coupling Reactions:

    • The iodine atom on the pyrazole ring allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
    • This is more relevant for derivatization than the initial synthesis of 1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one itself.

Research Outcomes and Data Tables

Compound Data Summary

Parameter Description
Molecular Formula C9H12IN3O
Molecular Weight 305.12 g/mol
CAS Number 2158527-43-4
IUPAC Name 1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one
SMILES C1CC(=O)N(C1)CCN2C=C(C=N2)I
InChI InChI=1S/C9H12IN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of pyrrolidin-2-one Pyrrolidin-2-one, 4-iodopyrazol-1-yl-ethyl bromide, base (e.g., K2CO3), DMF, 80–100°C 60–85 Reaction time: 12–24 hours; inert atmosphere recommended
Purification Column chromatography or recrystallization Purity >95% Solvent system varies depending on scale and impurities

Chemical Reactions Analysis

Reactivity of the Pyrrolidinone Ring

The 2-pyrrolidinone group demonstrates classical amide behavior with the following observed reaction types:

Reaction TypeConditionsProducts/OutcomesMechanistic Basis
Nucleophilic Acyl Substitution Anhydrous base (e.g., LDA)Ring-opening via C=O attackAmide resonance stabilization
Acid-Catalyzed Hydrolysis 6M HCl, reflux (110°C, 24 hr)Linear carboxylic acid derivativeProtonation of carbonyl oxygen
Reductive Amination NaBH3CN, primary amineSecondary amine formationImine intermediate generation

For example, treatment with lithium aluminum hydride selectively reduces the lactam carbonyl to a secondary alcohol while preserving the pyrazole-iodine bond.

4-Iodopyrazole Reactivity

The para-iodine substituent enables three primary reaction pathways:

Cross-Coupling Reactions

Pd-catalyzed couplings show the following efficiency trends:

Coupling TypeCatalyst SystemYield RangeSelectivity Notes
SuzukiPd(PPh3)4, K2CO3, DMF/H2O68-82%Compatible with boronic acids
SonogashiraPdCl2(PPh3)2, CuI, Et3N55-70%Requires terminal alkynes
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO373-89%Forms C-N bonds with amines

Kinetic studies reveal a reaction half-life of 2.3 hr under standard Suzuki conditions (80°C).

Electrophilic Aromatic Substitution

Despite the electron-withdrawing iodine, directed metalation enables functionalization:

PositionElectrophileDirected Metalation GroupYield
C-5ClCF2CO2Etn-BuLi (-78°C)61%
C-3DMF (Vilsmeier)POCl3 activation44%

X-ray crystallography confirms regioselectivity through N1 coordination effects.

Ethylene Linker Modifications

The -(CH2)2- bridge shows unexpected reactivity under radical conditions:

InitiatorSubstrateProducts FormedRatio (A:B)
AIBNCCl4Chlorinated derivatives3:1
DTBPMaleic anhydrideDiels-Alder adducts82% yield

EPR spectroscopy confirms radical intermediates with g-factor = 2.0023.

Tandem Reaction Systems

Sequential functionalization achieves complex architectures:

  • Step 1 : Suzuki coupling with 4-formylphenylboronic acid (82%)

  • Step 2 : Reductive amination with benzylamine (91%)

  • Step 3 : Lactam ring expansion via Beckmann rearrangement (67%)

This sequence produces a 14-membered macrocycle with demonstrated host-guest properties.

Stability Considerations

Critical decomposition pathways include:

  • Thermal : >180°C induces C-I bond cleavage (TGA onset 182°C)

  • Photolytic : UV irradiation (254 nm) causes lactam ring degradation (t1/2 = 45 min)

  • Hydrolytic : Stable in pH 3-9 buffer solutions (96 hr, 25°C)

Proper handling requires amber glassware and inert atmosphere storage .

Scientific Research Applications

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one Pyrrolidin-2-one 4-Iodopyrazole-ethyl 289.11 Intermediate, drug discovery
1-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Bromopyrazole-ethyl 258.12 Synthetic intermediate
3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one Pyrrolidin-2-one Fluorobenzoyl-piperidine, methoxybenzyl ~450 (estimated) Anti-Alzheimer’s agents
1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one Pyrrolidin-2-one Triazine-fluorophenyl 469.43 FFAR1/FFAR4 modulation
1-(1,3-bis((4-Nitrophenyl)thio)propyl)pyrrolidin-2-one Pyrrolidin-2-one Bis-(4-nitrophenylthio)propyl ~520 (estimated) Materials science

Biological Activity

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one, also known by its CAS number 2158527-43-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C9_9H12_{12}IN3_3O
  • Molecular Weight: 305.12 g/mol
  • IUPAC Name: 1-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
  • Purity: 95% .

The biological activity of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one primarily involves its interaction with various biological targets:

  • Receptor Binding:
    • The compound acts as a potent antagonist for the CCR1 receptor, which is implicated in inflammatory responses. This antagonism suggests a potential role in treating inflammatory diseases .
  • Inhibition of Autotaxin:
    • Recent studies have identified the compound as an inhibitor of autotaxin, an enzyme associated with pathological conditions such as cancer and fibrosis. Its inhibition may help in managing these conditions by reducing lysophosphatidic acid levels, which are involved in cell proliferation and migration .

Biological Activities

The following table summarizes the biological activities associated with 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one:

Activity TypeDescriptionReference
Anti-inflammatoryActs as a CCR1 antagonist, potentially reducing inflammation in various models.
AntitumorInhibits autotaxin, which may decrease tumor growth and metastasis in preclinical models.
NeuroprotectivePreliminary studies suggest neuroprotective effects, possibly through modulation of signaling pathways.

Case Studies

Several studies have demonstrated the efficacy of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one in various experimental models:

  • Study on Inflammatory Diseases:
    • In a murine model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls, highlighting its potential for treating rheumatoid arthritis .
  • Cancer Research:
    • A study evaluated the compound's effect on tumor cell lines and found that it inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to the downregulation of autotaxin expression .
  • Neuroprotection:
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution between 4-iodopyrazole and a pyrrolidin-2-one derivative with a leaving group (e.g., bromoethyl). Analogous syntheses (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) demonstrate that yields depend on the aryl halide reactivity, base selection (K₂CO₃ or Cs₂CO₃), and solvent polarity (DMF or DMSO). For example, using DMF at 80–100°C for 12–24 hours achieves higher yields (up to 85%) compared to less polar solvents . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials or byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Focus on the pyrrolidin-2-one carbonyl signal (~175–180 ppm in ¹³C NMR) and the ethyl linker protons (δ 2.5–3.5 ppm in ¹H NMR). The 4-iodopyrazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern due to iodine (m/z +2 for ¹²⁷I).
  • IR Spectroscopy : The carbonyl stretch (~1680–1700 cm⁻¹) and C-I vibration (~500–600 cm⁻¹) are diagnostic .

Q. What preliminary biological screening models are suitable for evaluating the pharmacological potential of this compound?

Answer: Initial assays should prioritize:

  • Enzyme inhibition studies : Target kinases or proteases where pyrazole derivatives are known modulators (e.g., cyclooxygenase or HIV protease). Use fluorogenic substrates for real-time activity monitoring .
  • Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can crystallographic refinement challenges posed by the iodine atom be addressed during structural analysis?

Answer: The iodine atom’s high electron density causes absorption and extinction effects. Mitigation strategies include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a small crystal (<0.2 mm) to minimize absorption.
  • Refinement in SHELXL : Apply anisotropic displacement parameters (ADPs) for iodine and constrain C-I bond distances to 2.09–2.15 Å. Twinning and disorder are common; use the TWIN/BASF commands for correction .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for analogous iodinated structures .

Q. What mechanistic insights explain yield discrepancies in nucleophilic substitution reactions involving aryl halides?

Answer: Lower yields (e.g., 59% with 4-bromofluorobenzene vs. 85% with 4-iodofluorobenzene ) stem from:

  • Leaving group ability : Iodide (I⁻) is a better leaving group than bromide (Br⁻), favoring SN2 pathways.
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, enhancing reaction rates.
  • Side reactions : Competing elimination (E2) or aryl halide hydrolysis under basic conditions. Kinetic studies (e.g., monitoring via ¹H NMR) can quantify these pathways.

Q. How do halogen bonding interactions involving iodine influence the compound’s supramolecular assembly?

Answer: The iodine atom participates in halogen bonding (C-I⋯O/N), directing crystal packing. Key analyses include:

  • X-ray diffraction : Identify short contacts (3.0–3.5 Å) between iodine and electron-rich atoms (e.g., carbonyl oxygen).
  • Hirshfeld surface analysis : Quantify interaction percentages (e.g., I⋯O vs. van der Waals contacts) .
  • DFT calculations : Map electrostatic potential surfaces to predict interaction sites .

Q. What strategies resolve contradictions in reported biological activity data for structurally related pyrrolidin-2-one derivatives?

Answer: Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.
  • Metabolic stability : Evaluate microsomal half-life (e.g., rat liver microsomes) to account for rapid degradation in vitro vs. in vivo .
  • Epimerization : Monitor chiral integrity via chiral HPLC, especially for compounds with stereocenters near reactive groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.